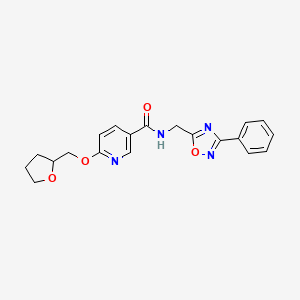

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex nicotinamide derivatives, including those similar to the compound , involves multi-step chemical reactions. These processes often include the formation of oxadiazole rings and the attachment of various functional groups to the nicotinamide core. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with a similar complexity, was achieved through a well-defined synthesis route, highlighting the intricate steps required for creating such compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by X-ray crystallography, which provides detailed information on their crystalline forms and molecular geometry. For example, studies have detailed the crystal structure of related compounds, providing insights into their spatial arrangement and molecular interactions (Cobo et al., 2008). These analyses are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions, ring-closure reactions to form oxadiazoles, and interactions with other organic compounds. The reactivity of these compounds is often explored through synthetic routes that produce novel derivatives with potential biological activities (Bonacorso et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in various fields. These properties are determined through analytical techniques like differential scanning calorimetry (DSC) and solubility tests. Understanding the physical properties helps in the compound's formulation and storage (Cheong et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for derivatization, are crucial for the compound's utility in chemical synthesis and pharmacology. Studies focusing on the synthesis and reaction mechanisms provide insights into these properties, facilitating the development of new compounds with enhanced features (Yu et al., 2021).

Wissenschaftliche Forschungsanwendungen

Nicotinamide Derivatives

Nicotinamide is a form of vitamin B3 and plays a crucial role in various biological processes. Nicotinamide derivatives have been studied extensively for their pharmacological properties.

Enzyme Inhibition : Nicotinamide derivatives can inhibit enzymes like Nicotinamide N-methyltransferase (NNMT), which is involved in drug metabolism and detoxification processes. Inhibition of NNMT has been linked to potential therapeutic applications in treating various diseases, including cancer and metabolic disorders (Ulanovskaya et al., 2013).

Antiprotozoal Activity : Certain nicotinamide analogs, such as those incorporating oxadiazole rings, have shown promising antiprotozoal activity, indicating potential for the development of new treatments for protozoal infections (Ismail et al., 2003).

Oxadiazole Derivatives

Oxadiazole is a heterocyclic compound known for its diverse pharmacological activities.

Anticancer Properties : Oxadiazole derivatives have been explored for their anticancer activities. They can act as apoptosis inducers, a mechanism that can be harnessed to develop anticancer drugs (Cai et al., 2003).

Anti-inflammatory and Analgesic Effects : These compounds have also demonstrated significant anti-inflammatory and analgesic effects, making them candidates for developing new pain relief and anti-inflammatory medications (Faheem, 2018).

Eigenschaften

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-20(15-8-9-17(21-11-15)27-13-16-7-4-10-26-16)22-12-18-23-19(24-28-18)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCLIDDZJMSTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)